Cas no 33901-30-3 (5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one)

5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. It boasts a unique 1,3,4-thiadiazole ring structure, which endows it with distinct reactivity and stability. This compound is highly valued for its ability to participate in various chemical transformations, making it a valuable intermediate in the synthesis of novel compounds. Its synthesis and use are governed by a comprehensive understanding of its structural and reactivity properties.
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one structure
33901-30-3 structure
商品名:5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
CAS番号:33901-30-3
MF:C2H3N3OS
メガワット:117.12972
CID:323445
PubChem ID:351611

5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one 化学的及び物理的性質

名前と識別子

    • 1,3,4-Thiadiazol-2(3H)-one,5-amino-
    • 5-imino-1,3 ,4-thiadiazolidin-2-one
    • 5-amino-[1,3,4]thiadiazol-2-ol
    • EN300-173560
    • NSC-522433
    • AKOS006337428
    • 5-amino-3H-[1,3,4]thiadiazol-2-one
    • 5-amino-3H-1,3,4-thiadiazol-2-one
    • DTXSID90325976
    • NSC522433
    • AKOS022632890
    • Z1824511386
    • C2H3N3OS
    • 5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
    • MFCD00159789
    • 5-Amino-1,3,4-thiadiazol-2(3H)-one
    • CS-0236819
    • 33901-30-3
    • 5-amino-1,3,4-thiadiazol-2-ol
    • SCHEMBL2211101
    • インチ: InChI=1S/C2H3N3OS/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6)
    • InChIKey: ZXDPFAWIADNOFE-UHFFFAOYSA-N
    • ほほえんだ: NC1=NNC(=O)S1

計算された属性

  • せいみつぶんしりょう: 116.99979
  • どういたいしつりょう: 117
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

  • 密度みつど: 2.17
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.946
  • PSA: 67.48

5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-173560-0.5g
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
33901-30-3 95%
0.5g
$407.0 2023-09-20
Enamine
EN300-173560-1.0g
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
33901-30-3 95%
1g
$0.0 2023-06-08
Enamine
EN300-173560-5.0g
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
33901-30-3 95%
5.0g
$1530.0 2023-02-16
TRC
A597528-100mg
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
33901-30-3
100mg
$ 295.00 2022-06-08
Enamine
EN300-173560-10g
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
33901-30-3 95%
10g
$2269.0 2023-09-20
Aaron
AR01BDEP-2.5g
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
33901-30-3 95%
2.5g
$1447.00 2025-02-09
Aaron
AR01BDEP-5g
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
33901-30-3 95%
5g
$2129.00 2025-02-09
Aaron
AR01BDEP-50mg
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
33901-30-3 95%
50mg
$164.00 2025-02-09
1PlusChem
1P01BD6D-100mg
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
33901-30-3 95%
100mg
$204.00 2025-03-19
Enamine
EN300-173560-5g
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
33901-30-3 95%
5g
$1530.0 2023-09-20

5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one 関連文献

5-amino-2,3-dihydro-1,3,4-thiadiazol-2-oneに関する追加情報

Introduction to 1,3,4-Thiadiazol-2(3H)-one,5-amino- (CAS No. 33901-30-3)

1,3,4-Thiadiazol-2(3H)-one,5-amino-, identified by its Chemical Abstracts Service (CAS) number 33901-30-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiadiazole class, a structural motif known for its broad spectrum of biological activities. The presence of both a carbonyl group and an amino group in its molecular structure makes it a versatile scaffold for further chemical modifications and functionalization, enabling its exploration in drug discovery and development.

The thiadiazole ring system is characterized by a sulfur atom incorporated into a six-membered aromatic ring containing two nitrogen atoms. This unique arrangement imparts distinctive electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. In particular, 1,3,4-thiadiazol-2(3H)-one,5-amino- has been studied for its potential pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are largely attributed to the ability of thiadiazole derivatives to interfere with essential cellular processes in pathogens or cancer cells.

Recent advancements in medicinal chemistry have highlighted the importance of thiadiazole-based compounds as lead structures for novel therapeutic agents. The 5-amino substituent in this compound serves as a reactive site for further derivatization, allowing chemists to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated that modifications at the 5-position can significantly alter the pharmacokinetic profile of thiadiazole derivatives, making them more suitable for clinical applications.

In the context of drug discovery, 1,3,4-thiadiazol-2(3H)-one,5-amino- has been investigated for its role in inhibiting key enzymes and receptors involved in disease pathogenesis. Notably, research has shown that certain thiadiazole derivatives exhibit potent inhibitory effects against enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By targeting such enzymes, these compounds can disrupt metabolic pathways essential for microbial growth or cancer cell proliferation.

The antimicrobial properties of 1,3,4-thiadiazol-2(3H)-one,5-amino- have been particularly noteworthy. In recent years, there has been a growing concern about the rise of antibiotic-resistant pathogens, prompting the search for novel antimicrobial agents. Thiadiazole derivatives have emerged as promising candidates due to their ability to disrupt bacterial cell wall synthesis or interfere with vital cellular processes. Preliminary studies using 1,3,4-thiadiazol-2(3H)-one,5-amino- have shown promising results in vitro against various Gram-positive and Gram-negative bacteria.

Furthermore, the compound has been explored for its potential anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. By modulating inflammatory pathways such as NF-κB and MAPK signaling cascades, 1,3,4-thiadiazol-2(3H)-one,5-amino- may help mitigate inflammatory responses without causing significant side effects. This makes it an attractive candidate for developing anti-inflammatory therapies.

The anticancer potential of thiadiazole-based compounds has also been extensively studied. Cancer cells often exhibit altered metabolic pathways and increased proliferation rates compared to normal cells. Thiadiazoles can target these aberrant processes by inhibiting key enzymes like topoisomerases or kinases involved in DNA replication and cell division. Additionally, some derivatives have shown ability to induce apoptosis (programmed cell death) in cancer cells while sparing healthy tissues.

Recent computational studies have further elucidated the mechanism of action of 1,3,4-thiadiazol-2(3H)-one, highlighting its interactions with biological targets at the molecular level. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. For example,computer simulations have predicted that introducing certain functional groups at the 2-position or 4-position of the thiadiazole ring can significantly improve potency against specific enzymes or receptors.

In conclusion,1 , 3 , 4 - Th i ad ia z ol - 2 ( 3 H ) - o ne , 5 - am i no - ( C A S N o . 3390 1 - 30 - 3 ) i s a r e l ev ant c omp o und i n pha r ma ceu t i c al r esear ch . Its bi o l og i cal a c t i vi t i es , i n c l u d i ng an t i m ic r ob i al , an t i - i n fl ammatory , and an t i - c anc er p otent i al i t y , make it a v er si te scaffold f or f u r ther ch emi cal m odi fi c ati on . The p resent adv ances i n m ed icinal ch emi stry h ave d em onstrated th e p otent i al of thi ad ia z ol - b ase d c omp o un ds as l e ad str u c tu res f or no v el th er ap e utic s . As resea rch co ntinues,it is ex p ect ed that mo re di sc ov ery w ill e x pl o r e th e p otent ia l o f th is c ompo und,f ur ther e n hanci ng our un der stan ding o f hi t s pha r mac o ki neti cs an d bi o l ogi cal me cha ni sms . p>

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Amadis Chemical Company Limited
(CAS:33901-30-3)5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
A1020061
清らかである:99%
はかる:5g
価格 ($):3422.0